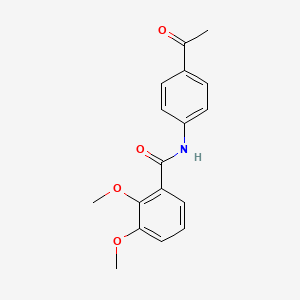

N-(4-acetylphenyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-11(19)12-7-9-13(10-8-12)18-17(20)14-5-4-6-15(21-2)16(14)22-3/h4-10H,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGZTEHHVDNCSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2,3-dimethoxybenzamide typically involves the reaction of 4-acetylphenylamine with 2,3-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-acetylphenyl)-2,3-dimethoxybenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and protein binding due to its aromatic structure.

Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The acetyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(4-Acetylphenyl)-3,4-dimethoxybenzamide (QY-5241): This analog differs in the methoxy group positions (3,4- vs. 2,3-dimethoxy). The 3,4-dimethoxy configuration may enhance lipid solubility compared to the 2,3-isomer, as seen in similar compounds .

- N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) : The acetyl group is attached to a phenethyl chain instead of a phenyl ring. This modification increases molecular flexibility and may improve blood-brain barrier penetration, as observed in neuroactive benzamides like [18F]fallypride .

Functional Group Variations

- The acetylphenyl moiety is retained, suggesting possible overlap in target selectivity .

- N-(3,5-Diacetylphenyl)acetamide : The addition of a second acetyl group introduces steric hindrance, which could disrupt planar interactions critical for receptor binding. This contrasts with the single acetyl group in N-(4-acetylphenyl)-2,3-dimethoxybenzamide, which balances bulk and binding efficiency .

Pharmacological and Receptor-Binding Profiles

- [18F]Fallypride: A radiolabeled benzamide derivative with a 2,3-dimethoxybenzamide core and fluoropropyl side chain. It exhibits nanomolar affinity for dopamine D2/D3 receptors (Ki ≈ 0.02 nM) and is used in PET imaging due to its high brain uptake and slow dissociation kinetics .

- Microbial Volatile 2,3-Dimethoxybenzamide : Produced by Bacillus atrophaeus, this compound demonstrates antifungal activity, indicating that the 2,3-dimethoxybenzamide scaffold may interact with biological membranes or enzymes. This compound’s acetyl group could enhance such interactions via additional hydrophobic or π-stacking effects .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

N-(4-acetylphenyl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-acetylphenol with 2,3-dimethoxybenzoyl chloride. The reaction conditions can vary, but common methods include using a base catalyst in an organic solvent. The final product is purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values against certain cancer cells have been reported in the range of 10-30 µM, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW480 (Colon Cancer) | 15 | Induction of apoptosis via caspase activation |

| OVCAR8 (Ovarian Cancer) | 20 | Inhibition of cell proliferation |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest at G2/M phase |

The mechanisms underlying the biological activity of this compound involve multiple pathways:

- Apoptosis Induction : The compound has been shown to activate caspases and increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptotic cell death in cancer cells.

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Inhibition of Signaling Pathways : The compound may inhibit key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT pathway. This inhibition can lead to reduced tumor growth and increased sensitivity to other anticancer agents.

Study 1: SW480 Cell Line

A study investigating the effects on SW480 colon cancer cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed an increase in apoptotic cells after treatment.

Study 2: OVCAR8 Cell Line

In ovarian cancer models using OVCAR8 cells, this compound was found to inhibit cell growth effectively. The study indicated that this compound could serve as a potential therapeutic agent for ovarian cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.